2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
CAS No.:
Cat. No.: VC13364519
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N4 |
|---|---|
| Molecular Weight | 140.19 g/mol |
| IUPAC Name | 2-(4-ethyltriazol-1-yl)ethanamine |
| Standard InChI | InChI=1S/C6H12N4/c1-2-6-5-10(4-3-7)9-8-6/h5H,2-4,7H2,1H3 |
| Standard InChI Key | JWJHMYMDLQESHV-UHFFFAOYSA-N |
| SMILES | CCC1=CN(N=N1)CCN |
| Canonical SMILES | CCC1=CN(N=N1)CCN |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The molecular structure of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine comprises a five-membered 1,2,3-triazole ring with three nitrogen atoms. The ethyl substituent occupies the 4-position, while the ethanamine group (-CH2CH2NH2) is attached to the 1-position (Figure 1). The molecular formula is C6H12N4, with a molecular weight of 140.19 g/mol.
Key structural attributes:
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Triazole ring: Exhibits aromaticity and dipole interactions due to nitrogen atom arrangement .
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Ethyl group: Enhances lipophilicity, influencing solubility and membrane permeability .
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Ethanamine side chain: Provides a primary amine functional group for further derivatization or coordination chemistry .
Synthesis Methodologies
Propargyl Amine Route
Propargyl amines serve as versatile intermediates in triazole synthesis. A Zn(OAc)2-mediated reaction between ketones and propargyl amine yields propargyl-functionalized triazoles in a single step . For instance, reacting ethyl methyl ketone with propargyl amine could generate the ethyl-substituted triazole core, followed by functionalization to introduce the ethanamine group.
Physicochemical Properties
Thermodynamic Parameters
While experimental data for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine are scarce, analogous compounds provide benchmarks:
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Density | 1.318 g/cm³ | |
| Boiling Point | 266.3°C | |
| LogP (Partition Coeff.) | 0.739 |
The ethyl group likely increases hydrophobicity compared to unsubstituted triazoles, as evidenced by higher LogP values .
Spectroscopic Characteristics
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IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) are expected .
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NMR: 1H NMR would show signals for ethyl protons (δ 1.2–1.4 ppm, triplet) and amine protons (δ 2.7–3.1 ppm) .
Biological Activity and Applications
Pharmaceutical Building Block
The primary amine group enables conjugation with carboxylic acids or carbonyl compounds, making it a candidate for prodrug design. For example, coupling with NSAIDs could enhance bioavailability through improved solubility .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the ethyl or ethanamine groups could optimize bioactivity. For instance, replacing ethyl with bulkier alkyl chains might enhance target binding affinity .
Catalytic Applications
The triazole ring’s ability to coordinate metals suggests utility in heterogeneous catalysis. Immobilizing this compound on solid supports could facilitate recyclable catalytic systems for click chemistry .
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